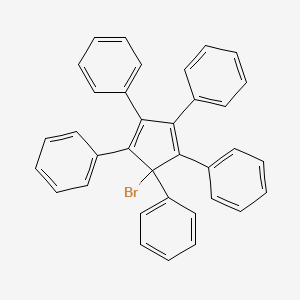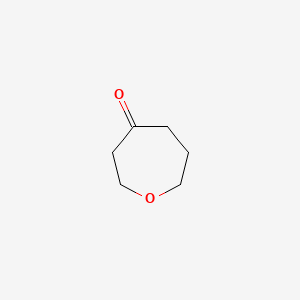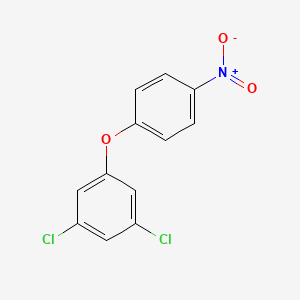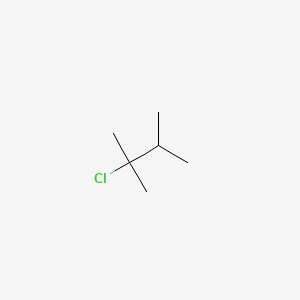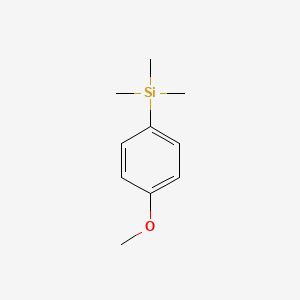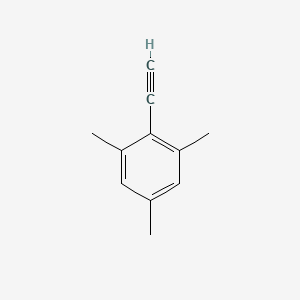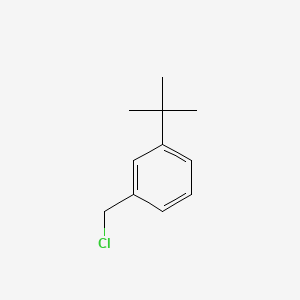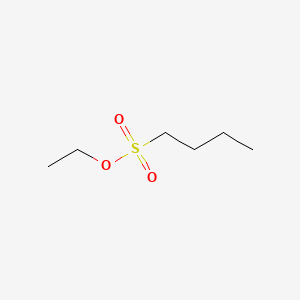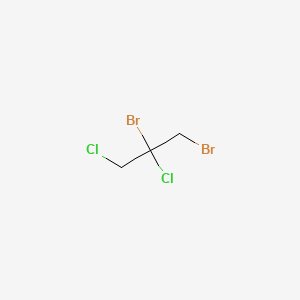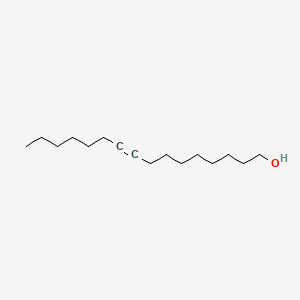
Silver(1+) stearate
Overview
Description
Silver(1+) stearate is a type of silver salt that is commonly used in scientific research. It is a white, odorless powder that is soluble in organic solvents. This compound has gained attention due to its unique properties, such as its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Thermographic and Photothermographic Materials
Silver(1+) stearate, a type of silver alkanoate, is notably utilized as the silver source in thermographic and photothermographic materials. These materials exhibit complex thermal behaviors and phase transitions between their solid, crystalline state, and the onset of thermal decomposition. Some phases of this compound are known to be viscous mesophases, demonstrating the compound's versatility in different states (Binnemans et al., 2004).
Structural Analysis
Research has refined the structure of silver stearate using spectroscopy and known unit cell parameters. Its structure is comparable to short-chain silver carboxylate derivatives, forming a dimer with an eight-membered ring. This structural insight is crucial for understanding its interaction and behavior in various applications (Tolochko et al., 1998).
Crystal Formation Studies
The formation of silver stearate crystals from sodium stearate dispersions has been explored, providing insights into the diffusion-controlled mechanisms of crystal growth. This understanding is significant in the development of photothermographic imaging materials, where silver carboxylates are commonly used (Lin et al., 2004).
Metallization Research
Silver stearate-coated nanoparticles have been studied for their potential in metallization processes. When heated, these nanoparticles can transform into metallic bulk silver at temperatures lower than the metal's melting point. This phenomenon is due to the thermal decomposition of the silver stearate shell, offering insights for applications in nanoparticle metallization (Yang et al., 2004).
Antimicrobial Applications
Silver-stearate nanoparticles (AgStNPs) have been characterized for their hydrophobic and antimicrobial properties. These nanoparticles are effective in inhibiting foodborne pathogens, suggesting their potential use as a coating material to reduce biofilm formation and improve hygiene in food contact surfaces (Bakırdere et al., 2015).
Charge-Transfer Reactions Study
The charge-transfer reactions of silver stearate-coated nanoparticles in various solutions have been analyzed. These studies contribute to a deeper understanding of the electrochemical behavior of silver stearate in different environments, which is crucial for applications in nanotechnology and materials science (Aoki et al., 2003).
Mechanism of Action
Target of Action
The primary targets of silver stearate are bacterial cells. Silver ions precipitate bacterial proteins by combining with chloride in tissue forming silver chloride .
Mode of Action
Silver stearate interacts with its targets by releasing silver ions. These ions disrupt cellular signaling functions, acting as powerful cell death inducers . The antimicrobial action of silver ions is linked with adhesion of silver ions onto the surface of the cell wall and membrane, penetration inside the cell, and damaging of intracellular structures and biomolecules .
Biochemical Pathways
Silver stearate affects several biochemical pathways. It induces cellular toxicity through the generation of reactive oxygen species and free radicals . This imbalance between the prooxidant and antioxidant levels inflicts damage to the cell’s organelles .
Pharmacokinetics
It’s known that the pharmacokinetics of silver nanoparticles, which silver stearate can decompose into, is dose, exposure route, species, and gender dependent .
Result of Action
The molecular and cellular effects of silver stearate’s action include the disruption of cellular signaling functions and the induction of cell death . It can trigger cell death pathways such as apoptosis, necrosis, and autophagy .
Action Environment
The action, efficacy, and stability of silver stearate can be influenced by environmental factors. For instance, silver stearate is insoluble in water, ethanol, and diethyl ether , which can affect its bioavailability and action. Furthermore, the presence of silver stearate in the aquatic environment may trigger a cascade of cellular events, potentially leading to a toxic response .
Biochemical Analysis
Cellular Effects
Exposure to soluble silver compounds may produce toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells
Molecular Mechanism
It’s known that Silver stearate can be obtained by the reaction of sodium stearate and silver nitrate
Temporal Effects in Laboratory Settings
In laboratory settings, Silver stearate has been shown to form a white powder
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Silver(1+) stearate can be achieved through a simple reaction between silver nitrate and stearic acid in the presence of a base.", "Starting Materials": [ "Silver nitrate", "Stearic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve silver nitrate in water to form a solution", "Add stearic acid to the solution and stir until it dissolves", "Add a base (e.g. sodium hydroxide) to the solution to neutralize the acid and form the silver(1+) stearate precipitate", "Filter the precipitate and wash with water to remove any impurities", "Dry the product under vacuum to obtain pure Silver(1+) stearate" ] } | |
| 3507-99-1 | |
Molecular Formula |
C18H36AgO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
octadecanoic acid;silver |
InChI |
InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
GFPOIRNSQWZZJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |
| 3507-99-1 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
